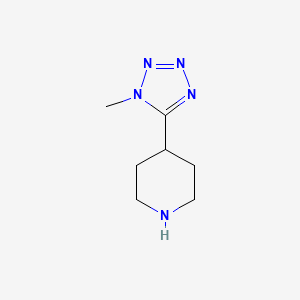
4-(1-methyl-1H-tetrazol-5-yl)-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-tetrazol-5-yl)-piperidine is a useful research compound. Its molecular formula is C7H13N5 and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
The applications of 4-(1-Methyl-1H-tetrazol-5-yl)-piperidine can be categorized into several areas:
1. Medicinal Chemistry
- Drug Design : This compound has been investigated as a bioisostere for carboxylic acids, potentially enhancing the pharmacological properties of therapeutic agents. Its ability to mimic carboxylic acid functionalities allows for the modification of drug candidates to improve their efficacy and reduce side effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
2. Cardiovascular Research
- PDE Inhibition : Research has shown that derivatives of tetrazole-containing compounds can inhibit phosphodiesterase enzymes (PDE3A and PDE3B), which are crucial in cardiovascular function. For instance, compounds derived from tetrazole have demonstrated significant inhibitory activity against these enzymes, indicating potential use in treating heart diseases .
3. Tuberculosis Treatment
- MenA Inhibitors : Recent studies have explored the structure-activity relationships of piperidine derivatives as inhibitors of MenA, an enzyme involved in menaquinone biosynthesis in Mycobacterium tuberculosis. This application highlights the potential of this compound derivatives in combating tuberculosis .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Screening
- A series of compounds based on this compound were synthesized and screened for antimicrobial activity. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting their potential as novel antimicrobial agents.
Case Study 2: Cardiovascular Effects
- In vitro studies evaluated the effects of tetrazole derivatives on human cardiomyocytes. The most promising candidates showed enhanced contractile function and reduced apoptosis in stressed cardiac cells, indicating their therapeutic potential in heart disease management.
化学反应分析
Substitution Reactions
The piperidine nitrogen and tetrazole ring exhibit nucleophilic behavior, enabling substitution reactions under controlled conditions. Key findings include:
Nucleophilic substitution at the tetrazole carbon :
-
Deprotonation of the 1N-protected tetrazole with turbo Grignard reagents (e.g., i-PrMgCl·LiCl) generates a stabilized metalated intermediate, facilitating coupling with electrophiles like aldehydes .
-
Example reaction:
Tetrazole-H + i-PrMgCl\cdotpLiCl→Tetrazole-MgClRCHOTetrazole-CH(OH)-R
Piperidine ring functionalization :
-
The piperidine nitrogen participates in alkylation or acylation reactions. For instance, treatment with ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate and ammonium acetate yields substituted piperidin-4-ones .
Cyclocondensation Reactions
The compound serves as a precursor in multicomponent reactions to synthesize pharmacologically active derivatives:
Mechanism :
-
Knoevenagel condensation between the aldehyde and active methylene group.
-
Michael addition followed by cyclization to form the piperidine ring .
Spectral Characterization of Reaction Products
Key spectral data for synthesized derivatives:
Table 1: NMR Data for (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(4-methoxyphenyl)methanol
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.12 (d, J = 8.7 Hz) | Doublet | Aromatic protons (PMB group) |
| ¹H | 6.11 (s) | Singlet | Methine proton (CH-OH) |
| ¹³C | 159.8, 159.7 | Quaternary | PMB carbonyl and methoxy carbons |
Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives
| Compound | Zone of Inhibition (mm) | Bacterial Strains |
|---|---|---|
| 1 | 14 ± 0.5 | Staphylococcus aureus |
| 3 | 18 ± 0.7 | Escherichia coli |
| 7 | 16 ± 0.6 | Pseudomonas aeruginosa |
Mechanistic Insights
属性
分子式 |
C7H13N5 |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
4-(1-methyltetrazol-5-yl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-12-7(9-10-11-12)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
InChI 键 |
BMTDIQWEYQKVCR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)C2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













